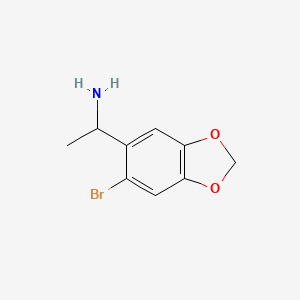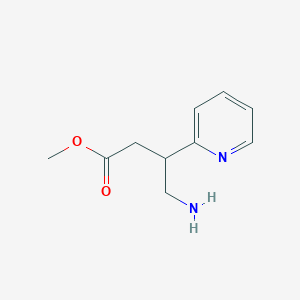
tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H15NO3 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate typically involves the reaction of 3-ethynylphenylamine with di-tert-butyl dicarbonate in the presence of a solvent such as tetrahydrofuran (THF). The reaction mixture is heated to reflux overnight, followed by cooling to ambient temperature. The product is then purified by silica gel column chromatography using a suitable eluent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can convert it back to the hydroxyl form.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carbonyl compound, while coupling reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting pathways involved in disease processes. For example, it has been studied for its potential to inhibit β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
Uniqueness
tert-Butyl (3-ethynyl-4-hydroxyphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new therapeutic agents.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethynyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-5-9-8-10(6-7-11(9)15)14-12(16)17-13(2,3)4/h1,6-8,15H,2-4H3,(H,14,16) |
Clave InChI |
LSWJQMPKYBYDJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)






![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)




![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
